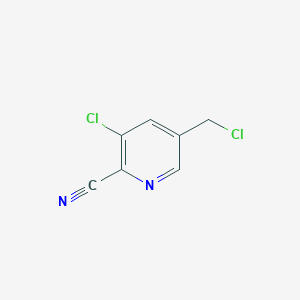

3-Chloro-5-(chloromethyl)picolinonitrile

Description

Properties

CAS No. |

1186637-83-1 |

|---|---|

Molecular Formula |

C7H4Cl2N2 |

Molecular Weight |

187.02 g/mol |

IUPAC Name |

3-chloro-5-(chloromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H4Cl2N2/c8-2-5-1-6(9)7(3-10)11-4-5/h1,4H,2H2 |

InChI Key |

LUSJPWDOJBZYAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Effects: Chloromethyl (-CH$_2$Cl): Enhances reactivity for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) . This group is critical in pharmaceutical intermediates, as seen in 5-(chloromethyl)picolinonitrile hydrochloride’s use in protein degrader synthesis . Trifluoromethyl (-CF$_3$): Imparts metabolic stability and lipophilicity, making it common in agrochemicals like fluopicolide . Positional Isomerism: For example, 6-chloro-5-(trifluoromethyl)picolinonitrile vs. 3-chloro-5-(trifluoromethyl)picolinonitrile —the position of chlorine alters electronic effects and biological activity.

Reactivity :

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Chloro-5-(chloromethyl)picolinonitrile, and how do reaction conditions influence yield?

Answer:

A key synthetic route involves nucleophilic substitution and cross-coupling reactions . For example, a precursor like 3-chloro-5-(trifluoromethyl)picolinonitrile can be functionalized via substitution of its chlorine atom. In one protocol, L-tert-leucinol is condensed with the precursor, followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl groups (e.g., 4-methoxycarbonylphenyl) . Reaction conditions such as catalyst choice (e.g., Pd-based catalysts), solvent polarity, and temperature critically impact yield. Lower temperatures (e.g., 0–20°C) and anhydrous solvents (e.g., THF) are recommended to minimize side reactions.

Advanced: How can researchers optimize the Suzuki-Miyaura cross-coupling step for derivatives of this compound?

Answer:

Optimization requires addressing ligand immobilization and substrate activation . Immobilizing trifluoromethyl-substituted pyridine-oxazoline ligands on solid supports (e.g., silica) enhances catalytic efficiency and recyclability in continuous flow systems . Key parameters include:

- Catalyst loading : 1–2 mol% Pd for cost-effectiveness.

- Base selection : K₂CO₃ or Cs₂CO₃ to stabilize intermediates.

- Residence time : 10–15 minutes in flow reactors for complete conversion.

Contradictions in reported yields may arise from trace moisture or oxygen; thus, rigorous inert atmosphere protocols (e.g., Schlenk line) are advised.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl and nitrile groups). The deshielding effect of the nitrile group (δ ~110–120 ppm in ¹³C) and chlorine’s electronegativity influence splitting patterns .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₇H₃Cl₂N₂, MW 188.02) and isotopic clusters from chlorine atoms .

- IR Spectroscopy : A sharp peak near 2230 cm⁻¹ confirms the nitrile group.

Advanced: How do structural modifications of this compound affect its bioactivity in targeted protein degradation?

Answer:

The compound’s core structure serves as a scaffold for proteolysis-targeting chimeras (PROTACs) . Introducing substituents like thioether or amino groups enhances binding to E3 ligases. For example, ABM-7 (a derivative with a thioxoimidazolidinone group) demonstrated high affinity for androgen receptors, enabling selective degradation . Key considerations:

- Steric effects : Bulky groups at the 5-position reduce off-target interactions.

- Solubility : Polar substituents (e.g., hydroxyl) improve pharmacokinetics but may reduce membrane permeability.

Basic: What purification challenges arise with this compound, and how are they resolved?

Answer:

Challenges include byproduct formation (e.g., dimerization) and chlorine volatility . Recommended methods:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for optimal separation.

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.

- HPLC : Reverse-phase C18 columns resolve trace impurities, especially for intermediates in multi-step syntheses .

Advanced: What mechanistic insights explain contradictory reactivity data in halogen-exchange reactions of this compound?

Answer:

Discrepancies in reactivity often stem from solvent effects and substituent electronic profiles . For instance:

- Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at the 3-position.

- Electron-withdrawing groups (e.g., nitrile) deactivate the ring, slowing nucleophilic attack unless strong bases (e.g., NaH) are used. Contradictory reports on reaction rates may arise from incomplete substrate activation or competing elimination pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.